molecular formula C12H10N4O2 B14567747 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 61581-32-6

6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14567747
CAS No.: 61581-32-6
M. Wt: 242.23 g/mol
InChI Key: UUXIDXNZFULANW-UHFFFAOYSA-N
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Description

6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is a complex heterocyclic compound that features an oxazolo[4,5-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

CAS No.

61581-32-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-(5-amino-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol

InChI

InChI=1S/C12H10N4O2/c1-6-9-10(16-12(13)14-6)15-11(18-9)7-4-2-3-5-8(7)17/h2-5,17H,1H3,(H2,13,14,16)

InChI Key

UUXIDXNZFULANW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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